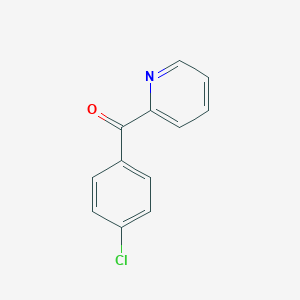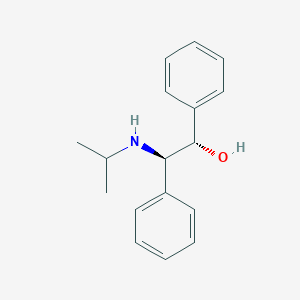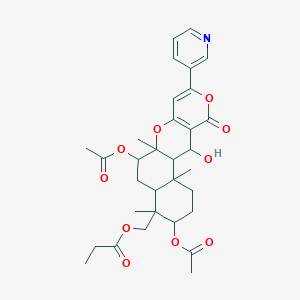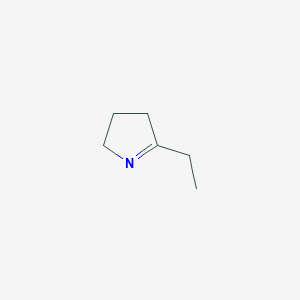![molecular formula C7H7Cl B127648 2-Chloro-2-ethynylspiro[2.2]pentane CAS No. 143962-00-9](/img/structure/B127648.png)
2-Chloro-2-ethynylspiro[2.2]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-ethynylspiro[2.2]pentane (abbreviated as CES) is a synthetic compound that has been widely used in scientific research. It is a spirocyclic alkene that contains both a chloro and an ethynyl functional group. CES has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane is based on its ability to covalently bind to cysteine residues in proteins. This covalent binding can disrupt protein-protein interactions, alter enzyme activity, or induce other changes in protein structure and function. The exact mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane may vary depending on the specific protein or enzyme being studied.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-2-ethynylspiro[2.2]pentane has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes, the disruption of protein-protein interactions, and the induction of protein aggregation. 2-Chloro-2-ethynylspiro[2.2]pentane has also been found to have cytotoxic effects in some cell lines, making it a potential tool for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its ability to covalently bind to cysteine residues, making it a useful tool for studying protein-protein interactions and enzyme mechanisms. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been found to have a high yield in synthesis and can be easily purified using standard chromatographic techniques.
However, one limitation of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its potential cytotoxicity, which can limit its use in certain cell lines or experimental systems. Additionally, the covalent binding of 2-Chloro-2-ethynylspiro[2.2]pentane to cysteine residues can potentially alter protein structure and function, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-2-ethynylspiro[2.2]pentane. One potential direction is the development of new therapeutic agents based on the covalent binding properties of 2-Chloro-2-ethynylspiro[2.2]pentane. Additionally, further investigation into the biochemical and physiological effects of 2-Chloro-2-ethynylspiro[2.2]pentane could lead to a better understanding of its potential uses in different experimental systems. Finally, the development of new synthesis methods for 2-Chloro-2-ethynylspiro[2.2]pentane could lead to improvements in yield and purity, making it a more useful tool in scientific research.
Métodos De Síntesis
2-Chloro-2-ethynylspiro[2.2]pentane can be synthesized using a variety of methods, including the reaction of 2-chloro-2-propen-1-ol with acetylene in the presence of a base or the reaction of 2-chloro-2-propen-1-ol with sodium amide and acetylene. The yield of 2-Chloro-2-ethynylspiro[2.2]pentane synthesis is typically high, and the compound can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
2-Chloro-2-ethynylspiro[2.2]pentane has been used in various scientific research applications, including the study of protein-protein interactions, the investigation of enzyme mechanisms, and the development of new therapeutic agents. 2-Chloro-2-ethynylspiro[2.2]pentane has been found to be a useful tool in studying the interaction between proteins due to its ability to covalently bind to cysteine residues. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been used as a probe for studying enzyme mechanisms, as it can act as a competitive inhibitor of certain enzymes.
Propiedades
Número CAS |
143962-00-9 |
|---|---|
Nombre del producto |
2-Chloro-2-ethynylspiro[2.2]pentane |
Fórmula molecular |
C7H7Cl |
Peso molecular |
126.58 g/mol |
Nombre IUPAC |
2-chloro-2-ethynylspiro[2.2]pentane |
InChI |
InChI=1S/C7H7Cl/c1-2-7(8)5-6(7)3-4-6/h1H,3-5H2 |
Clave InChI |
CKSQSAWEQPKSIB-UHFFFAOYSA-N |
SMILES |
C#CC1(CC12CC2)Cl |
SMILES canónico |
C#CC1(CC12CC2)Cl |
Sinónimos |
Spiro[2.2]pentane, 1-chloro-1-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



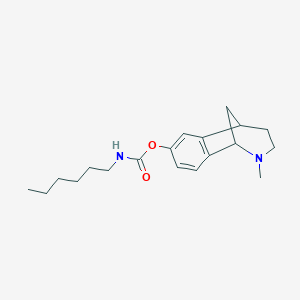
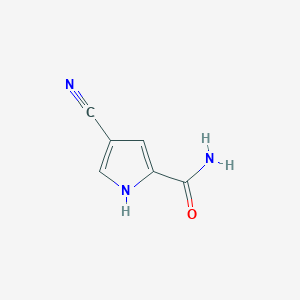
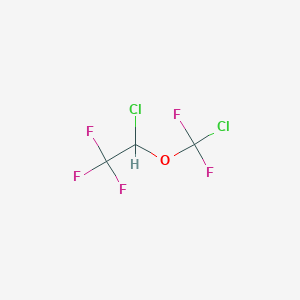
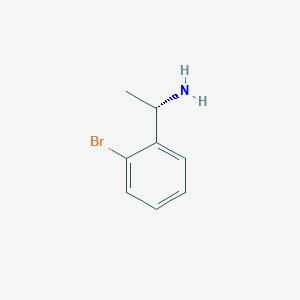
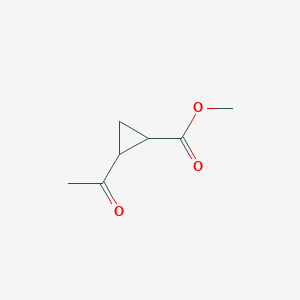
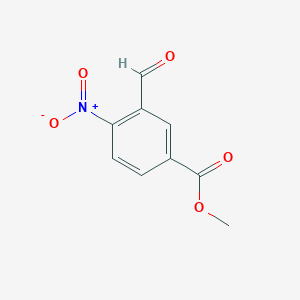
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
